2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
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Overview
Description
2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a naphthyl group, a thiazole ring, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through a cyclization reaction involving a naphthyl-substituted thioamide and an α-haloketone. The resulting thiazole intermediate is then coupled with a cyclohexane carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The naphthyl group can be reduced to a dihydronaphthalene derivative.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Esters or amides of the cyclohexane carboxylic acid.
Scientific Research Applications
2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The naphthyl group may enhance the compound’s binding affinity to its targets, while the cyclohexane carboxylic acid moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(([4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO)CARBONYL)BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of cyclohexane carboxylic acid.
1-(4-(NAPHTHALEN-2-YL)THIAZOL-2-YL)PYRROLIDIN-2-ONE: Contains a pyrrolidinone ring instead of cyclohexane carboxylic acid.
Uniqueness
The uniqueness of 2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID lies in its combination of a naphthyl group, a thiazole ring, and a cyclohexane carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-19(16-9-3-4-10-17(16)20(25)26)23-21-22-18(12-27-21)15-11-5-7-13-6-1-2-8-14(13)15/h1-2,5-8,11-12,16-17H,3-4,9-10H2,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIGSLKLZDUOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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